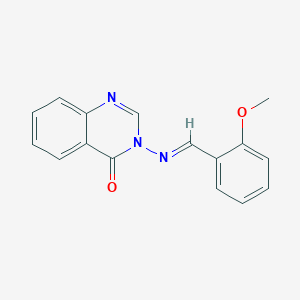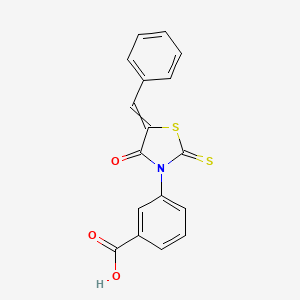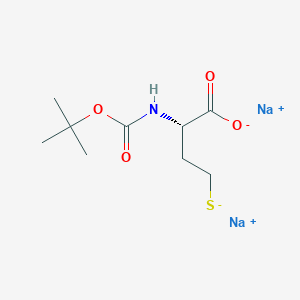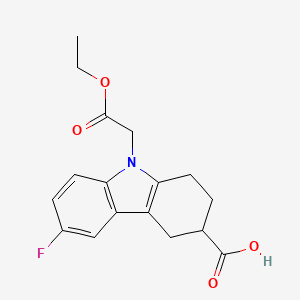
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methoxybenzaldehyde with 4-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor cell growth or the prevention of microbial infections. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity.
2-Methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals.
Quinazoline N-oxides: Studied for their biological activities.
Uniqueness
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one stands out due to its unique combination of the quinazoline core and the 2-methoxybenzylidene moiety. This structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3/b18-10+ |
Clé InChI |
TZNZWPDKIFWTNL-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/N2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)


![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)


![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)


![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)

